

A Guide to Inter-Laboratory Comparison of Oxalic Acid Dihydrate Standardization

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Compound of Interest

Compound Name: Oxalic acid dihydrate

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This guide provides a comprehensive overview of the standardization of sodium hydroxide (NaOH) solutions using **oxalic acid dihydrate** as a primary standard. It is designed to assist laboratories in establishing and evaluating their own standardization procedures, with a focus on achieving high accuracy and reproducibility. While publicly available inter-laboratory comparison data for this specific standardization is limited, this guide presents a framework for such comparisons, including detailed experimental protocols and data presentation formats.

Introduction to Oxalic Acid Dihydrate as a Primary Standard

Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) is a widely used primary standard in analytical chemistry for the standardization of basic solutions.[1][2] A primary standard is a substance that is of high purity, stable, and can be accurately weighed to prepare a solution of a precise concentration.[2] **Oxalic acid dihydrate** meets these criteria due to its high purity, stability in air, and relatively high molecular weight, which minimizes weighing errors.[2] Although it is a hydrate, the water of crystallization is stable under normal atmospheric conditions, making it a reliable standard.[1]

Comparative Analysis of Oxalic Acid Dihydrate Purity Determination

The accuracy of the standardization of NaOH is fundamentally dependent on the purity of the **oxalic acid dihydrate** used. Two common methods for determining the purity of oxalic acid are redox titration with potassium permanganate (KMnO₄) and neutralization titration with a standardized sodium hydroxide (NaOH) solution.^{[3][4]}

A study comparing these two methods on a single sample of **oxalic acid dihydrate** yielded the following results:

Parameter	Redox Titration with KMnO ₄	Neutralization Titration with NaOH
Sample Size (g)	0.2018	1.0055
Titrant Concentration	0.02 mol/L	1 mol/L
Titer (mL)	31.933	15.908
Purity (%)	99.78	99.77
Standard Deviation	0.02	0.01

Source: Adapted from a study on the purity determination of oxalic acid.^{[3][4]}

The results indicate that both methods provide comparable and high-purity values for **oxalic acid dihydrate**, demonstrating its suitability as a primary standard.^{[3][4]} The neutralization titration is often considered simpler due to less complex sample preparation.^{[3][4]}

Inter-Laboratory Comparison of Sodium Hydroxide Standardization (Illustrative)

To ensure consistency and accuracy across different laboratories, inter-laboratory comparisons are essential. While specific public data for oxalic acid standardization of NaOH is scarce, the following table illustrates how results from such a study could be presented.

Illustrative Inter-Laboratory Data for the Standardization of ~0.1 M NaOH with **Oxalic Acid Dihydrate**

Laboratory ID	Mean Molarity of NaOH (M)	Standard Deviation	Number of Replicates
Lab A	0.1002	0.0002	5
Lab B	0.0999	0.0003	5
Lab C	0.1005	0.0001	5
Lab D	0.1001	0.0002	5
Overall Mean	0.1002	-	-
Inter-Laboratory Standard Deviation	0.00025	-	-

This data is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.

Experimental Protocols

Preparation of a Standard 0.1 M Oxalic Acid Dihydrate Solution

This protocol outlines the steps to prepare a 0.1 M standard solution of **oxalic acid dihydrate**.

Materials:

- **Oxalic acid dihydrate** ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$), analytical reagent grade
- Distilled or deionized water
- 250 mL volumetric flask
- Analytical balance (accurate to ± 0.0001 g)
- Beaker
- Glass funnel

- Wash bottle

Procedure:

- Calculate the mass of **oxalic acid dihydrate** required to prepare 250 mL of a 0.1 M solution. The molecular weight of $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ is 126.07 g/mol .[5] $\text{Mass} = \text{Molarity} \times \text{Volume (L)} \times \text{Molecular Weight}$
 $\text{Mass} = 0.1 \text{ mol/L} \times 0.250 \text{ L} \times 126.07 \text{ g/mol} = 3.1518 \text{ g}$
- Accurately weigh approximately 3.15 g of **oxalic acid dihydrate** on an analytical balance and record the exact mass.[6]
- Transfer the weighed **oxalic acid dihydrate** into a clean beaker.
- Add approximately 50 mL of distilled water to the beaker and stir with a clean glass rod until the solid is completely dissolved.[2]
- Carefully transfer the solution into a 250 mL volumetric flask using a funnel.
- Rinse the beaker, glass rod, and funnel several times with small portions of distilled water, transferring all rinsings into the volumetric flask to ensure no loss of the standard.[2]
- Add distilled water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.

Standardization of a ~0.1 M Sodium Hydroxide Solution

This protocol describes the titration of the prepared **oxalic acid dihydrate** standard against the sodium hydroxide solution to be standardized.

Materials:

- Standard 0.1 M **oxalic acid dihydrate** solution
- ~0.1 M sodium hydroxide solution
- Phenolphthalein indicator solution

- Burette (50 mL)
- Pipette (25 mL)
- Erlenmeyer flasks (250 mL)
- Burette stand and clamp

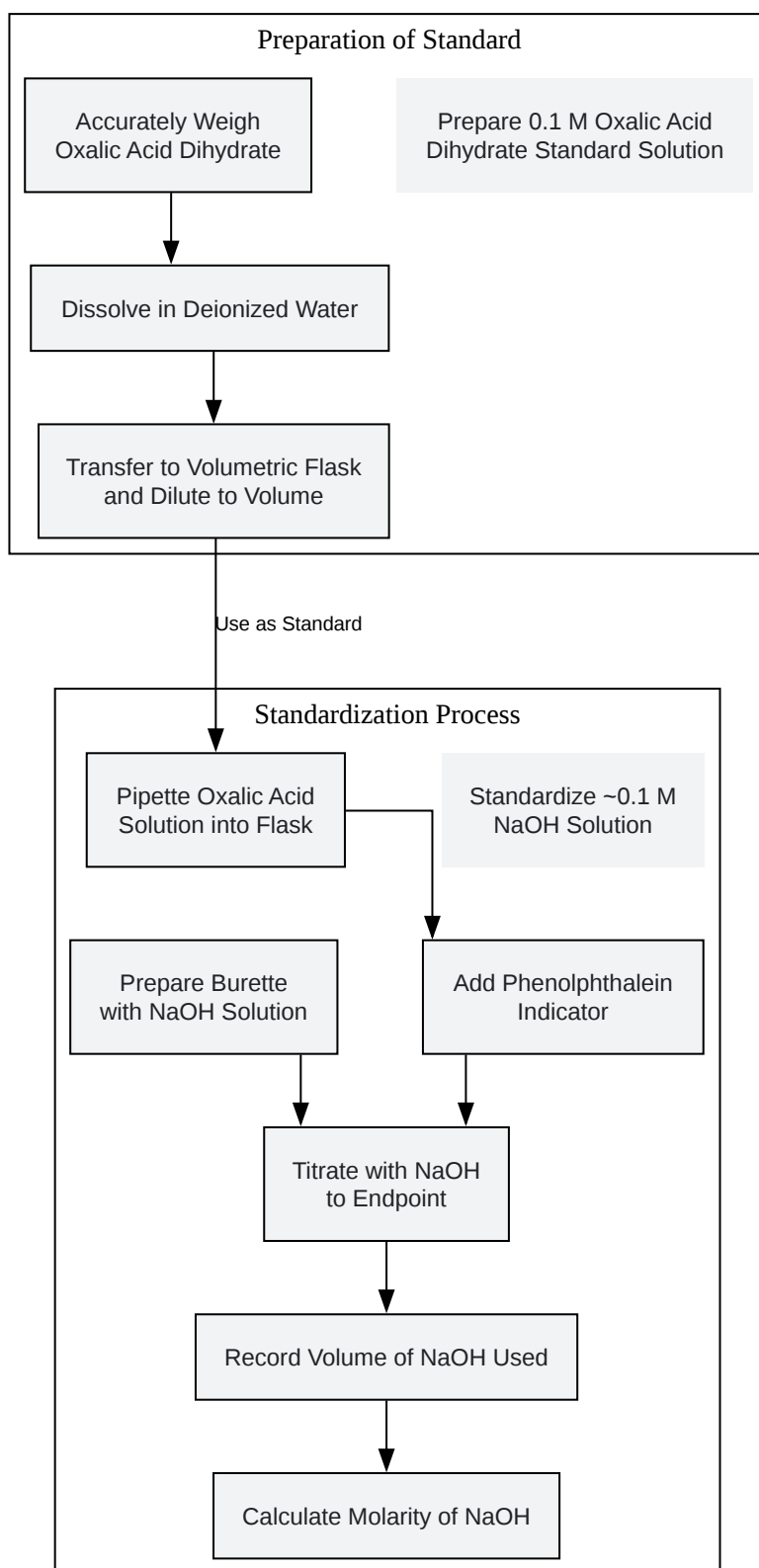
Procedure:

- Rinse the burette with a small amount of the ~0.1 M NaOH solution and then fill it, ensuring there are no air bubbles in the tip. Record the initial burette reading.
- Pipette 25.00 mL of the standard 0.1 M **oxalic acid dihydrate** solution into a clean Erlenmeyer flask.
- Add 2-3 drops of phenolphthalein indicator to the oxalic acid solution in the flask.^{[7][8]} The solution should be colorless.
- Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.
- Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.^[7]
- Continue the titration until the endpoint is reached. The endpoint is indicated by the first appearance of a faint but permanent pink color that persists for at least 30 seconds.^{[7][8]}
- Record the final burette reading.
- Repeat the titration at least two more times to obtain concordant results (titers agreeing within ± 0.1 mL).
- Calculate the molarity of the NaOH solution using the following equation, derived from the stoichiometry of the reaction: $\text{H}_2\text{C}_2\text{O}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O}$

Molarity of NaOH = (Molarity of Oxalic Acid \times Volume of Oxalic Acid) / (0.5 \times Volume of NaOH)

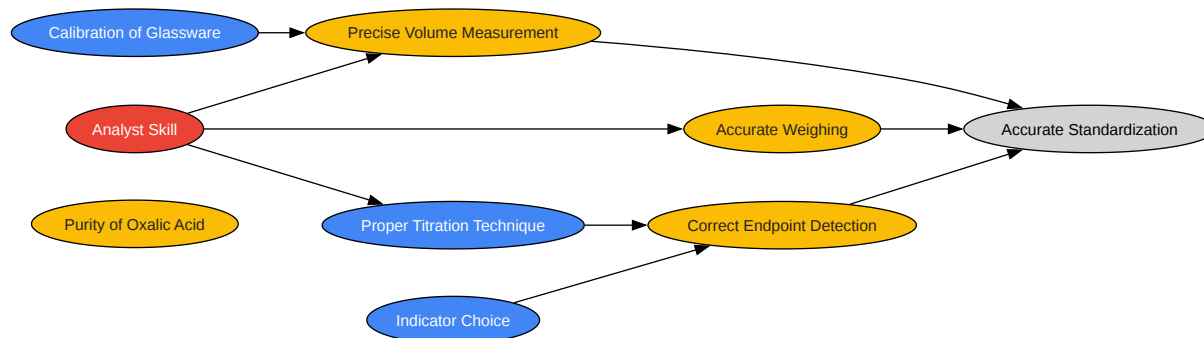
Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the factors influencing the accuracy of the standardization process.



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Caption: Experimental workflow for NaOH standardization.



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Caption: Factors affecting standardization accuracy.

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